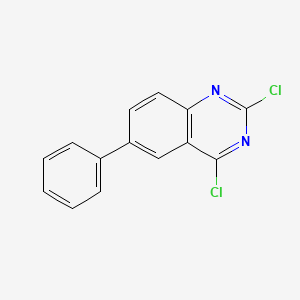

2,4-Dichloro-6-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGYTTAUYMMLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192218-19-2 | |

| Record name | 2,4-dichloro-6-phenylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Phenylquinazoline and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The construction of the 2,4-dichloro-6-phenylquinazoline core relies on efficient methods for precursor synthesis and subsequent halogenation.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the formation of the quinazoline (B50416) ring system. These methods typically involve the reaction of an anthranilic acid derivative with a one-carbon source. For instance, 2-aminobenzoic acids can react with potassium cyanate (B1221674) to yield 2,4-quinazolinediones. google.com The reaction is typically carried out in water at temperatures ranging from 20 to 100 °C, with the pH maintained between 9 and 12. google.com

Another approach involves the condensation of 2-aminoarylmethanols with nitriles, mediated by cesium hydroxide (B78521) in the presence of air as an oxidant, to produce 2-substituted quinazolines. rsc.orgresearchgate.net This method is noted for its high atom economy.

Phosphorous Oxychloride Mediated Aromatization and Halogenation

A common and effective method for converting quinazoline-2,4-diones to their corresponding 2,4-dichloro derivatives is through treatment with a chlorinating agent, most notably phosphorous oxychloride (POCl₃). derpharmachemica.comgoogle.com This reaction is often performed at reflux temperature and may be facilitated by the addition of a base such as N,N-dimethylaniline. derpharmachemica.com The process involves the chlorination of the dione (B5365651) precursor, leading to the formation of the dichloroquinazoline derivative. For example, 6,7-dimethoxy-2,4-dichloroquinazoline can be synthesized from 6,7-dimethoxyquinazolin-2,4-dione by refluxing with POCl₃ and N,N-dimethylaniline. derpharmachemica.com Upon completion of the reaction, the mixture is typically poured into ice-water to precipitate the product, which is then collected by filtration. derpharmachemica.com

One-Pot Synthetic Protocols

To streamline the synthesis of 2,4-dichloroquinazolines, one-pot procedures have been developed. These protocols combine multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. One such method involves the reaction of o-aminobenzonitrile with diphosgene and acetonitrile (B52724) in an autoclave under pressure, affording 2,4-dichloroquinazoline (B46505) in a single step with a high yield. google.com Another innovative one-pot synthesis involves the reaction of a substituted 3-(oximino)indolin-2-one or o-aminobenzonitrile with triphosgene (B27547) in the presence of an alkaline catalyst. google.com These methods offer advantages in terms of reduced reaction times and simplified work-up procedures.

Transition Metal-Catalyzed Cross-Coupling Reactions for Phenyl and Other Substituent Introduction

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the quinazoline core, including the phenyl group at the C-6 position and alkynyl groups.

Suzuki-Miyaura Coupling for Phenyl Installation at C-6

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds. youtube.comyoutube.com It involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction has been successfully employed to introduce aryl substituents at various positions on the quinazoline ring. nih.govmdpi.com

For the synthesis of 6-phenylquinazolines, a bromo-substituted quinazoline precursor is typically coupled with phenylboronic acid. The reaction is catalyzed by a palladium complex, such as palladium acetate (B1210297) or a polymer-supported N-heterocyclic carbene-palladium complex, and requires a base like potassium carbonate. nih.govnih.govgoogle.com The choice of solvent, base, and catalyst can significantly influence the reaction's yield and selectivity. youtube.com For example, the Suzuki-Miyaura coupling of 7-bromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one with various arylboronic acids using palladium acetate as the catalyst has been shown to produce the corresponding aryl-substituted quinazolinones in high yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Aryl-Substituted Quinazolines

| Quinazoline Precursor | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 7-Bromo-2,3-dihydro[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 7-Phenyl-2,3-dihydro[2,1-b]quinazolin-9(1H)-one |

| 5,7-Dibromo-2,3-dihydro[2,1-b]quinazolin-9(1H)-one | 4-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 5,7-Bis(4-tolyl)-2,3-dihydro[2,1-b]quinazolin-9(1H)-one |

| 8-Bromomackinazolinone | 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 8-(4-Fluorophenyl)mackinazolinone |

This table is for illustrative purposes and specific reaction conditions may vary.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in the synthesis of alkynyl-substituted quinazolines. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl, which allows for selective reactions at specific positions on the quinazoline ring. mdpi.com

For instance, the Sonogashira coupling of 2,4-dichloroquinoline (B42001) with terminal alkynes can be performed regioselectively at the C-2 position using a Pd/C-CuI catalyst system in water. beilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo a subsequent Suzuki coupling at the C-4 position to introduce an aryl group. beilstein-journals.org Similarly, 2-substituted 4-chloroquinazolines can be coupled with terminal alkynes using a Pd(PPh₃)₄/CuI catalyst system in the presence of a base like cesium carbonate to afford 4-alkynylquinazolines in high yields. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions for Alkynyl-Substituted Quinazolines

| Quinazoline Precursor | Terminal Alkyne | Catalyst System | Base | Solvent | Product |

| 2,4-Dichloroquinoline | Phenylacetylene | Pd/C, CuI, PPh₃ | Et₃N | Water | 2-(Phenylethynyl)-4-chloroquinoline |

| 4-Chloro-2-substituted quinazoline | Propargyl alcohol | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | 4-(3-Hydroxy-1-propynyl)-2-substituted quinazoline |

| 6-Iodo-N-isopropylquinazolin-4-amine | Propargyl alcohol | PdCl₂(PPh₃)₂, DPPF, CuI | NEt₃ | DMF | 6-(3-Hydroxy-1-propynyl)-N-isopropylquinazolin-4-amine |

This table is for illustrative purposes and specific reaction conditions may vary.

Stille Coupling for Further Functionalization

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This methodology is highly valued in complex molecule synthesis due to its tolerance for a wide array of functional groups. uwindsor.ca For a substrate like this compound, the Stille coupling offers a viable pathway to introduce alkyl, vinyl, aryl, or other organic moieties at the chlorinated C-2 and C-4 positions.

The catalytic cycle of the Stille reaction involves three primary steps:

Oxidative Addition: A Pd(0) catalyst, such as Pd(PPh₃)₄, reacts with the aryl chloride (at the C-2 or C-4 position of the quinazoline) to form a Pd(II) complex. wikipedia.org

Transmetalation: The organostannane reagent (R-Sn(Alkyl)₃) exchanges its organic group with the halide on the palladium center. wikipedia.org The addition of copper(I) salts can significantly accelerate this often rate-limiting step. harvard.edu

Reductive Elimination: The newly formed diorganopalladium complex eliminates the final coupled product (functionalized quinazoline), regenerating the Pd(0) catalyst. wikipedia.org

While specific examples for this compound are not extensively documented, the principles are directly applicable. The inherent difference in reactivity between the C-2 and C-4 positions allows for potential regioselective or sequential couplings by carefully controlling reaction conditions. The main drawback of this method is the toxicity associated with organotin reagents. organic-chemistry.org

Regioselective Functionalization at C-2, C-4, and C-6 Positions

The ability to selectively modify a multi-halogenated scaffold is crucial for creating diverse chemical libraries. In this compound, the three key positions for functionalization are the two carbon atoms bearing chlorine atoms (C-2 and C-4) and the phenyl-substituted C-6 position.

The regioselectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been studied on related 2,4-dichloroquinazoline systems. Research consistently shows that the C-4 position is the most electrophilic and therefore the most reactive site for initial substitution. nih.gov For instance, in cross-coupling reactions involving 2,4-dichloroquinazoline, exclusive selectivity for the C-4 position is observed. nih.gov Even in more complex systems like 6-bromo-2,4-dichloroquinazoline, attempts at monosubstitution resulted in coupling at both the C-4 and C-6 positions, but with a 3:1 preference for the C-4 site, underscoring its higher reactivity. nih.gov

This inherent reactivity difference enables a strategy for sequential functionalization. One reported approach involves temporarily deactivating the highly reactive C-4 position. For example, by reacting a 2,4,7-trichloroquinazoline (B1295576) with isopropyl mercaptan, a thioether is selectively formed at C-4. This deactivation allows for a subsequent regioselective palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to occur at the C-2 position. The thioether can then be removed and the C-4 position functionalized in a later step. nih.gov This strategy provides a robust method for the controlled, sequential introduction of different substituents at C-2 and C-4.

Functionalization at the C-6 position is typically achieved before the quinazoline ring is constructed. However, for an existing scaffold like 6-bromo-2,4-dichloroquinazoline, direct C-6 coupling is possible, though it competes with the more facile C-4 reaction. nih.gov

| Reaction Type | Substrate | Position(s) Reacted | Selectivity Notes |

| Suzuki Coupling | 2,4-Dichloroquinazoline | C-4 | Exclusive selectivity for the C-4 position is observed. nih.gov |

| Suzuki Coupling | 6-Bromo-2,4-dichloroquinazoline | C-4 and C-6 | Reaction occurs at both sites in a 3:1 ratio, favoring C-4. nih.gov |

| Sequential Coupling | 2,4,7-Trichloroquinazoline | C-2 then C-4 | C-4 is temporarily blocked with a thioether to allow for selective C-2 functionalization first. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halo-azaheterocycles like this compound. This reaction involves the displacement of a halide by a nucleophile, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing nitrogen atoms in the quinazoline ring activates the C-2 and C-4 positions towards nucleophilic attack.

Extensive experimental evidence has shown that SNAr reactions on 2,4-dichloroquinazoline precursors occur with high regioselectivity at the C-4 position. This preference is attributed to the greater electrophilicity and stabilization of the reaction intermediate at the C-4 site compared to the C-2 site. This allows for the synthesis of 2-chloro-4-substituted quinazolines by reacting the dichloro-precursor with a single equivalent of a nucleophile, typically an amine. A second, often more forceful, substitution at the C-2 position can follow to yield 2,4-disubstituted products.

The table below summarizes the regioselective SNAr reaction at the C-4 position with various nucleophiles.

| Nucleophile | Reagent Type | Product Type |

| Primary Amines | R-NH₂ | 2-Chloro-4-(alkyl/arylamino)quinazolines |

| Secondary Amines | R₂NH | 2-Chloro-4-(dialkyl/diaryl)aminoquinazolines |

| Hydrazines | R-NHNH₂ | 2-Chloro-4-hydrazinylquinazolines |

| Alcohols/Phenols | R-OH | 2-Chloro-4-alkoxy/aryloxyquinazolines |

| Thiols | R-SH | 2-Chloro-4-(alkyl/arylthio)quinazolines |

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of quinazoline synthesis, several "green" approaches have emerged that minimize waste, avoid harsh reagents, and reduce energy consumption.

Key green strategies applicable to the synthesis of functionalized quinazolines include:

Use of Recyclable Catalysts: Researchers have developed magnetic nanoparticle-supported catalysts for quinazoline synthesis. For example, a copper-supported magnetic graphene oxide nano-catalyst has been used for the three-component synthesis of quinazoline derivatives under solvent-free conditions. This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Visible-Light Photoredox Catalysis: Visible light-induced reactions represent a sustainable method that operates at room temperature. A copper-catalyzed aerobic oxidative annulation of amidines with terminal alkynes has been developed to produce functionalized quinazolines. rsc.orgrsc.org This method uses molecular oxygen as the oxidant and produces water as the only byproduct, offering high atom economy and an excellent environmental profile. rsc.org

Use of Green Oxidants and Solvents: Traditional methods often rely on stoichiometric amounts of harsh oxidants. A more sustainable approach utilizes hydrogen peroxide (H₂O₂) as a clean oxidant for synthesizing quinazolin-4(3H)-ones from 2-aminobenzamides, with dimethyl sulfoxide (B87167) (DMSO) acting as a one-carbon source. acs.org Similarly, conducting reactions in water instead of volatile organic solvents, as demonstrated in some Pd/C-mediated alkynylations of dichloroquinolines, aligns with green chemistry principles. beilstein-journals.org

Solvent-Free and Microwave-Assisted Reactions: Eliminating solvents or using microwave irradiation can dramatically reduce reaction times and energy input. Microwave-assisted Suzuki couplings on 2,4-dichloropyrimidines have been shown to be highly efficient, requiring very short reaction times (15-20 minutes) and low catalyst loadings. mdpi.com These principles are directly transferable to the 2,4-dichloroquinazoline system.

These novel methodologies provide powerful and sustainable alternatives to classical synthetic routes, enabling the efficient and environmentally responsible production of complex quinazoline derivatives.

Derivatization and Chemical Transformations of 2,4 Dichloro 6 Phenylquinazoline

Strategies for Modifying the Quinazoline (B50416) Core

The synthesis of 2,4-dichloro-6-phenylquinazoline itself involves a key strategic step to install the C6-phenyl group prior to the formation of the reactive dichloro functionalities. A common approach begins with a pre-functionalized quinazoline precursor, such as a halogenated quinazoline-2,4-(1H,3H)-dione.

For instance, 6-bromo-quinazoline-2,4-(1H,3H)-dione can be used as a starting material. nih.gov The critical modification of the quinazoline core is achieved through a palladium-catalyzed Suzuki coupling reaction. This reaction effectively couples the C6 position of the quinazoline ring with phenylboronic acid, successfully installing the desired phenyl substituent. nih.gov Following the introduction of the phenyl group, the resulting 6-phenyl-quinazoline-2,4-(1H,3H)-dione is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to yield the target compound, this compound. nih.gov

This multi-step process, summarized in the table below, is an effective strategy that allows for the introduction of various aryl or heteroaryl groups at the C6 position by simply changing the boronic acid coupling partner, highlighting the versatility of this approach for modifying the fundamental quinazoline skeleton.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 6-Bromo-quinazoline-2,4-(1H,3H)-dione | Phenylboronic acid, Pd catalyst | 6-Phenyl-quinazoline-2,4-(1H,3H)-dione | Introduction of the phenyl group onto the quinazoline core. nih.gov |

| 2 | 6-Phenyl-quinazoline-2,4-(1H,3H)-dione | Phosphorus oxychloride (POCl₃), DIPEA | This compound | Conversion of the dione (B5365651) to the reactive dichloro derivative. nih.gov |

Introduction of Diverse Functional Groups via C-Cl Bond Activation

The two chlorine atoms at the C2 and C4 positions of the this compound ring are the key to its utility as a synthetic intermediate. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise introduction of a wide array of functional groups. mdpi.com

Theoretical and experimental studies have consistently shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position. mdpi.com This regioselectivity is attributed to the electronic properties of the quinazoline ring system, making the C4 carbon more electrophilic. mdpi.com Consequently, reacting 2,4-dichloroquinazolines with one equivalent of a nucleophile, such as a primary or secondary amine, under controlled conditions (e.g., lower temperatures), results in selective substitution at the C4 position, yielding 4-substituted-2-chloroquinazoline derivatives. mdpi.comsemanticscholar.org

This predictable reactivity allows for a modular approach to synthesis. First, a desired functional group is introduced at the C4 position. Subsequently, the less reactive C2-chloro group can be substituted by using a different nucleophile, often requiring more forcing conditions like higher temperatures or longer reaction times. semanticscholar.org This stepwise C-Cl bond activation has been utilized to create libraries of 2,4-disubstituted quinazolines. For example, 2,4-dichloroquinazoline (B46505) can be reacted first with ethanolamine (B43304) to yield a 4-alkylamino-2-chloro-quinazoline intermediate, which is then reacted with various anilines to produce a final set of 2-arylamino-4-alkylaminoquinazolines. semanticscholar.org

The table below illustrates the stepwise functionalization via C-Cl bond activation.

| Step | Substrate | Nucleophile | Key Product | Outcome |

| 1 | 2,4-Dichloroquinazoline | Primary/Secondary Amine (1 equiv.) | 2-Chloro-4-aminoquinazoline | Selective substitution at the more reactive C4 position. mdpi.comsemanticscholar.org |

| 2 | 2-Chloro-4-aminoquinazoline | Different Nucleophile | 2,4-Disubstituted quinazoline | Substitution at the less reactive C2 position to complete the derivatization. semanticscholar.org |

Formation of Hybrid Analogues for Enhanced Bioactivity

A primary motivation for the derivatization of this compound is the development of novel therapeutic agents. By strategically combining the quinazoline core with other pharmacologically relevant moieties, chemists can create "hybrid analogues" designed to interact with specific biological targets, such as enzymes or DNA, with high affinity and selectivity. nih.gov

The synthesis of these complex molecules relies on the C-Cl bond activation strategies discussed previously. For example, research into new anticancer agents has involved the derivatization of this compound to create compounds that can target G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov In this work, the dichloro intermediate was reacted with aminomethylphenyl-substituted amines to generate large, elaborate structures. The goal was to produce molecules with specific shapes and functionalities capable of binding effectively to their biological target, thereby exhibiting potent antiproliferative activity. nih.gov

Similarly, the N-arylation of chloroquinazolines to form 4-anilinoquinazoline (B1210976) derivatives is a well-established method for producing potential anticancer agents. nih.gov While some studies use a slightly different 2-phenyl-4-chloroquinazoline core, the principle remains the same: the C-Cl bond serves as a handle to attach various substituted anilines. These modifications can significantly enhance the molecule's ability to act as an inhibitor of targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. semanticscholar.orgnih.gov The synthesis of these hybrid molecules often involves microwave-assisted reactions to improve yields and reduce reaction times, making the process more efficient. nih.gov

The following table lists examples of hybrid structures derived from chloroquinazolines and their intended biological purpose.

| Starting Intermediate | Attached Functional Group(s) | Resulting Hybrid Analogue Class | Intended Bioactivity/Target |

| This compound | (Substituted-aminomethyl)phenyl amines | 2,4-bis[(Substituted-aminomethyl)phenyl]phenylquinazolines | Anticancer agents targeting G-quadruplex DNA. nih.gov |

| 4-Chloro-6-halo-2-phenylquinazoline | Substituted anilines | 4-Anilinoquinazolines | Potential antitumor agents. nih.gov |

| 2,4-Dichloroquinazoline | Alkylamines and Arylamines | 2-Anilino-4-alkylaminoquinazolines | Anticancer agents, DNA-binding agents. semanticscholar.org |

Theoretical and Computational Investigations of 2,4 Dichloro 6 Phenylquinazoline and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. nih.gov For 2,4-dichloro-6-phenylquinazoline, DFT calculations can predict its geometry and various electronic parameters. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, DFT has been used to study the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazoline (B46505) precursors, providing insights into why reactions occur preferentially at the 4-position. nih.gov

DFT studies on analogous quinazoline (B50416) derivatives have shown that parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE) are critical in predicting their chemical behavior, such as their potential as corrosion inhibitors. It is anticipated that similar calculations for this compound would reveal the influence of the phenyl and dichloro substitutions on its electronic properties. The chlorine atoms, being electron-withdrawing, are expected to significantly impact the electron density distribution across the quinazoline core.

Table 1: Calculated Quantum Chemical Parameters for Quinazoline Analogues

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | -6.123 | -1.145 | 4.978 | 2.599 |

| 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | -6.134 | -1.156 | 4.978 | 2.601 |

| 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one) (AYQ) | -6.254 | -1.255 | 4.999 | 3.455 |

Data based on studies of analogous quinazoline derivatives.

Molecular orbital (MO) analysis, particularly focusing on the HOMO and LUMO, is essential for understanding a molecule's reactivity. scispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl and quinazoline rings, while the LUMO would be distributed over the heterocyclic ring, influenced by the electron-withdrawing chloro groups. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. scispace.com In similar dichloro-substituted phenyl derivatives, the position of the chlorine atoms has been shown to influence the Egap, thereby affecting the molecule's reactivity. scispace.com

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org It is a fundamental measure of bond strength. For this compound, theoretical calculations can determine the BDE for each bond in the molecule. The C-Cl bonds are of particular interest as their cleavage is often the initial step in substitution reactions. The BDE of the C-Cl bonds at the 2- and 4-positions of the quinazoline ring would provide insight into their relative reactivity. It is generally expected that the C4-Cl bond would have a lower BDE due to the electronic influences of the nitrogen atom at position 3, making it more susceptible to nucleophilic attack.

Table 2: Representative Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-H (in benzene) | 473 |

| C-C (in benzene) | 519 |

| C-Cl (in chlorobenzene) | 397 |

Note: These are general values and the actual BDEs in this compound would be influenced by its specific electronic structure.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are invaluable in drug discovery and design.

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a receptor's active site. nih.gov The docking process generates a "docking score," which is an estimation of the binding affinity. nih.gov For instance, docking studies on novel quinazolinone Schiff base derivatives with DNA gyrase have revealed docking scores ranging from -5.96 to -8.58 kcal/mol, indicating favorable binding. nih.gov

Given that various quinazoline derivatives have shown potential as anticancer agents by targeting G-quadruplexes, it is plausible that this compound could also be investigated for its binding affinity to such targets. nih.gov The predicted binding affinity would depend on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that the molecule can form with the target.

In a related crystal structure of 2,4-dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol, the dihedral angle between the two aromatic rings is 44.70°. nih.gov Computational methods can be used to explore the potential energy surface of this compound to identify its most stable conformations and the energy barriers between them. This information is critical for understanding its dynamic behavior and how it might adapt its shape upon binding to a target.

In Silico Approaches for Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational chemistry has become an indispensable tool for understanding and predicting the outcomes of complex organic reactions. For derivatives of the quinazoline scaffold, including this compound, in silico methods, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition states, and the electronic factors that govern chemical reactivity and selectivity.

A pivotal reaction involving 2,4-dichloroquinazoline and its analogues is the regioselective nucleophilic aromatic substitution (SNAr), where one of the two chlorine atoms is replaced by a nucleophile. nih.gov Experimentally, it is observed that nucleophiles preferentially attack the C4 position over the C2 position. Computational studies have been instrumental in explaining this observed regioselectivity. nih.gov

Researchers have employed DFT calculations to model the reaction between the 2,4-dichloroquinazoline core structure and various nucleophiles. nih.gov These theoretical investigations analyze the electronic properties of the substrate and calculate the energy profiles of the possible reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

One key approach is the analysis of the molecule's frontier molecular orbitals. For an SNAr reaction, the crucial interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the quinazoline derivative). DFT calculations have revealed that the carbon atom at the 4-position of the 2,4-dichloroquinazoline ring has a significantly larger LUMO coefficient compared to the carbon at the 2-position. nih.gov This indicates that the C4 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack. nih.gov

Transition State Energy Calculations

Beyond FMO analysis, a more definitive method for predicting reaction outcomes is the calculation of activation energies (ΔG‡) for each potential reaction pathway. By modeling the transition states for nucleophilic attack at both C2 and C4, the energetic barriers for each process can be compared.

A study utilizing the ωB97X-D DFT functional with the 6-31G(d) basis set provided quantitative support for the observed regioselectivity. nih.gov The calculations for the reaction with an aniline (B41778) nucleophile demonstrated a clear energetic preference for substitution at the C4 position. nih.gov

| Reaction Pathway | Calculated Activation Energy (ΔG‡) | Outcome |

|---|---|---|

| Attack at C4 Position | Lower Energy Barrier | Kinetically Favored |

| Attack at C2 Position | Higher Energy Barrier | Kinetically Disfavored |

The data clearly shows that the transition state leading to the C4-substituted product is lower in energy, making this the kinetically favored pathway. nih.gov These in silico findings align perfectly with experimental results, where 2-chloro-4-aminoquinazoline derivatives are consistently formed as the major product. nih.gov This synergy between computational prediction and experimental verification underscores the power of theoretical chemistry in modern drug discovery and process development, allowing for the rational design of synthetic strategies to access specific, functionally diverse molecules based on the this compound scaffold.

Advanced Applications of 2,4 Dichloro 6 Phenylquinazoline in Medicinal Chemistry Research

Investigational Biological Activities and Molecular Targets

Derivatives of 2,4-dichloro-6-phenylquinazoline have been the subject of significant research to explore their potential therapeutic effects across a range of diseases. These investigations have unveiled a variety of biological activities and molecular targets, highlighting the versatility of this chemical scaffold.

Kinase Inhibition Mechanisms

Quinazoline (B50416) derivatives have been extensively studied as kinase inhibitors, which are critical in cancer therapy. The this compound core has been instrumental in designing molecules that target various kinases. For instance, novel 2-chloro-4-anilino-quinazolines have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer treatment. researchgate.net The combined inhibition of these kinases may offer synergistic antitumor activity and help prevent the development of resistance. researchgate.net

In the quest for new anti-angiogenesis agents, a series of 2,4-disubstituted quinazoline derivatives were designed and synthesized. nih.gov Many of these compounds demonstrated significant antiproliferative activities against various tumor cell lines and effectively inhibited the adhesion and migration of human umbilical vein endothelial cells (HUVECs). nih.gov

Cytokinin Antagonism

While research into the direct cytokinin antagonism of this compound is not extensively documented in the provided results, the broader family of quinazolines has been explored for its diverse biological activities. The structural versatility of the quinazoline nucleus allows for modifications that could potentially lead to cytokinin antagonists.

Antimicrobial Modulations

The emergence of drug-resistant microbial strains has spurred the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area.

Antibacterial: Novel 2,4-disubstituted quinazoline analogs have demonstrated potent antibacterial activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov These compounds were also active against Mycobacterium smegmatis. nih.gov By replacing the 2-amino group with a thio group, researchers have been able to maintain high antibacterial potency while significantly improving the safety profile, as indicated by reduced cytotoxicity and a lack of hemolytic activity. nih.gov

Antifungal: Some quinazoline derivatives have exhibited notable antifungal properties. For example, certain synthesized compounds were found to be more effective against fungal strains than bacterial ones. researchgate.net

Antiviral: The antiviral potential of quinazoline derivatives has also been investigated. While specific studies on this compound's direct antiviral action are not detailed, related quinazoline structures have been explored for their anti-HIV activities. growingscience.comresearchgate.net

Antitumor Potential

The development of antitumor agents is a significant focus of research involving this compound derivatives. These compounds have been shown to exert their effects through various mechanisms.

Antiproliferative Activity: A number of 2,4-disubstituted quinazoline derivatives have exhibited potent antiproliferative activities against a range of human tumor cell lines, including those of the lung, colon, breast, prostate, and cervix. nih.gov

DNA Binding and Topoisomerase II Inhibition: Some quinazoline derivatives have been investigated for their ability to interact with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.govnih.gov For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, which can be conceptually linked to the quinazoline scaffold, were found to be potent topoisomerase II inhibitors. nih.gov

Interactive Data Table: Antitumor Activity of Selected Quinazoline Derivatives

| Compound ID | Target Cell Line(s) | IC50 (µM) | Mechanism of Action |

| Compound 15 (PVHD121) | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | Tubulin polymerization inhibition |

| Compound 42 | Colon and prostate cancer cell lines | - | - |

| Compound 45 | A549 lung cancer cells | 0.44 | ALK/PI3K/AKT signaling inhibition, apoptosis induction |

Anti-inflammatory and Analgesic Research

Derivatives of the broader quinazoline and related heterocyclic families have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.govnih.gov For example, a study on new 2,4,6-trisubstituted pyrimidines, which share a nitrogen-containing heterocyclic core, identified compounds with potent anti-inflammatory and analgesic activity when compared to the standard drug ibuprofen. nih.gov Another study focused on 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives and found several compounds with significant anti-inflammatory and analgesic effects with reduced ulcerogenic potential. nih.gov

Other Investigational Biological Activities

The therapeutic potential of quinazoline derivatives extends to other infectious diseases.

Antitubercular: Certain quinazoline derivatives have been investigated for their activity against Mycobacterium tuberculosis. researchgate.net One study reported that a specific compound inhibited 21% of M. tuberculosis growth at a low concentration. researchgate.net

Antimalarial: The quinoline (B57606) scaffold, a close structural relative of quinazoline, is a well-established pharmacophore in antimalarial drug discovery. nih.gov This has prompted research into quinazoline derivatives for similar activity. growingscience.com

Anti-HIV: The quest for new anti-HIV agents has also included the exploration of quinazoline derivatives. researchgate.netmdpi.com Research has shown that some quinoline- and triazole-containing compounds exhibit antiviral activity. mdpi.com Chloroquine, a quinoline derivative, has been shown to inhibit HIV-1 post-integrationally and possesses broad-spectrum anti-HIV-1 and HIV-2 activity at clinically achievable concentrations. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies have been instrumental in guiding the design of new and improved therapeutic agents.

Impact of C-2, C-4, and C-6 Substitutions on Biological Activity

The biological activity of quinazoline derivatives can be significantly modulated by introducing different substituents at the C-2, C-4, and C-6 positions of the quinazoline ring. The dichlorinated precursor, this compound, serves as a key intermediate for these modifications. mdpi.com

The chlorine atom at the C-4 position is particularly susceptible to nucleophilic substitution. nih.gov This allows for the introduction of various amino groups, leading to the synthesis of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. nih.gov These modifications have been explored in the development of a wide range of therapeutic agents, including antitumor, antiviral, and antiparasitic drugs. nih.gov For instance, the synthesis of 2-anilino-4-alkylaminoquinazoline derivatives has yielded compounds with promising antitumor activities. semanticscholar.org

Similarly, the C-2 position can be functionalized to enhance biological effects. The introduction of an aryl amino moiety at this position can significantly increase the binding ability of these compounds to target receptors like EGFR tyrosine kinase or DNA through hydrogen bonding. semanticscholar.org

The C-6 position, already bearing a phenyl group in the parent compound, also plays a crucial role. Modifications to this phenyl ring, as well as the introduction of different substituents directly on the quinazoline core at this position, have been shown to influence the antiproliferative activities of these compounds against various cancer cell lines. mdpi.com For example, the presence of a 6-chloro substituent in certain quinazoline derivatives has been linked to potent antitumor activity. nih.gov

A summary of the impact of substitutions on the biological activity of quinazoline derivatives is presented below:

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

| C-4 | Aliphatic and benzylic amines, Anilines | Antitumor, Antiviral, Antiparasitic nih.gov |

| C-2 | Aryl amino moieties | Enhanced receptor binding (e.g., EGFR) semanticscholar.org |

| C-6 | Phenyl and substituted phenyl groups | Modulation of antiproliferative activity mdpi.com |

| C-6 | Chloro group | Potent antitumor activity nih.gov |

Rational Design of Bioactive Analogues

The insights gained from SAR studies have enabled the rational design of bioactive analogues of this compound with improved potency and selectivity. By understanding which structural features are critical for activity, medicinal chemists can systematically modify the lead compound to optimize its therapeutic properties.

A key strategy in the rational design of these analogues involves the regioselective substitution of the chlorine atoms. Density functional theory (DFT) calculations have shown that the carbon atom at the C-4 position of the 2,4-dichloroquinazoline (B46505) core is more susceptible to nucleophilic attack than the C-2 position. nih.gov This regioselectivity is crucial for the controlled synthesis of specific isomers with desired biological activities. nih.gov

For example, based on SAR, new series of 2,4-disubstituted quinazolines have been synthesized with specific alkyl amino side chains at position 4 and aryl amino moieties at position 2 to enhance their antitumor and DNA-binding affinities. semanticscholar.org Further modifications, such as the introduction of halogen atoms like fluorine, chlorine, or bromine at the para position of a phenyl ring attached to the quinazoline core, have been shown to increase antiproliferative activity against various cancer cell lines. mdpi.com

The development of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives is another example of rational design. These compounds have demonstrated significant antiproliferative activities against several human cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range. mdpi.comnih.gov

Role as a Privileged Scaffold for Novel Therapeutic Agents

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the discovery of new drugs. hebmu.edu.cnnih.gov The quinazoline core, and specifically the 2,4-disubstituted quinazoline framework derived from this compound, is widely recognized as a privileged scaffold in medicinal chemistry. nih.govmdpi.com

The versatility of the quinazoline scaffold stems from its ability to be readily modified at multiple positions, allowing for the creation of large and diverse chemical libraries. hebmu.edu.cn This structural diversity enables the exploration of a wide range of biological targets. Quinazoline-based compounds have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are implicated in various cancers. semanticscholar.org

Furthermore, the quinazoline scaffold has been utilized to create compounds that target other important biological pathways, including topoisomerases and telomerase, which are critical for cell replication and are often dysregulated in cancer. semanticscholar.org The ability to fine-tune the substitutions at the C-2, C-4, and C-6 positions allows for the optimization of binding to these diverse targets, leading to the development of highly potent and selective therapeutic agents. mdpi.comsemanticscholar.orgnih.gov The broad applicability of the quinazoline framework in targeting different diseases solidifies its status as a privileged scaffold in modern drug discovery. nih.gov

Potential Applications in Material Science Research

Exploration in Optoelectronics and Fluorophores (e.g., OLEDs)

Similarly, there is a lack of published research on the exploration of 2,4-Dichloro-6-phenylquinazoline in optoelectronics or as a fluorophore. The investigation of a compound for applications like Organic Light-Emitting Diodes (OLEDs) would require detailed photophysical studies, including absorption and emission spectra, quantum yield measurements, and device fabrication and testing. Such data for this compound is not currently available in the public domain.

Advanced Materials with Specific Electronic or Optical Properties

Future Directions and Emerging Research Avenues for 2,4 Dichloro 6 Phenylquinazoline Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic approaches to the 2,4-dichloroquinazoline (B46505) core often involve multi-step processes. A common route begins with the cyclization of anthranilic acid derivatives to form a quinazoline-2,4-dione, which is then chlorinated. google.comresearchgate.net For instance, the reaction of ortho-aminobenzoic acid with potassium cyanate (B1221674) can yield 2,4-quinazolinediones, which are subsequently treated with a chlorinating agent like phosphorus oxychloride to produce the 2,4-dichloroquinazoline skeleton. google.com

Emerging sustainable methods for quinazoline (B50416) synthesis that could be adapted for 2,4-dichloro-6-phenylquinazoline include:

Visible Light-Driven Photocatalysis : Recent studies have demonstrated the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles for the eco-friendly synthesis of quinazoline derivatives. researchgate.netbiosynth.com This method utilizes visible light and a reusable catalyst, offering a green alternative to traditional heating and harsh reagents. researchgate.netbiosynth.com

Catalyst-Free Synthesis in Water : The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been achieved efficiently in water without any catalyst, highlighting a significantly greener and simpler synthetic route. derpharmachemica.com

Use of Ionic Liquids : Hydroxyl-functionalized aprotic ionic liquids have been employed for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide, showcasing high yields and good reusability of the catalyst. google.comguidechem.com

Microwave-Assisted and Ultrasound-Promoted Reactions : These techniques can accelerate reaction times and improve yields in the synthesis of quinazoline derivatives, representing a more energy-efficient approach. iucr.org

Table 1: Comparison of Synthetic Strategies for Quinazoline Derivatives

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Chlorination | Use of reagents like POCl₃ or SOCl₂. | Well-established and generally effective for dichlorination. |

| Visible-Light Photocatalysis | Employs a photocatalyst (e.g., Cur-TiO₂) and visible light. researchgate.netbiosynth.com | Environmentally friendly, mild reaction conditions, potential for high yields. researchgate.net |

| Catalyst-Free Synthesis in Water | Utilizes water as a solvent and avoids catalysts. derpharmachemica.com | Highly sustainable, simple, and cost-effective. derpharmachemica.com |

| Ionic Liquid Catalysis | Uses ionic liquids as catalysts and reaction media. google.comguidechem.com | High efficiency, catalyst reusability, potential for CO₂ utilization. google.comguidechem.com |

| Microwave/Ultrasound-Assisted | Application of microwave or ultrasound energy. iucr.org | Reduced reaction times, increased yields, and energy efficiency. iucr.org |

Future research will likely focus on adapting these sustainable methods for the specific synthesis of this compound, potentially starting from 4-phenyl-2-aminobenzoic acid or a related precursor.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. sigmaaldrich.comyoutube.com For this compound, these computational tools can be instrumental in exploring its chemical space and predicting its properties.

Key applications of AI and ML in the context of this compound include:

Generative AI for Novel Analogs : Generative models can design new molecules that have never been synthesized before. nih.gov By training on large databases of known molecules and their properties, these models can generate novel quinazoline derivatives with potentially enhanced biological activity or desired material characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms like random forests and support vector machines are widely used in QSAR studies to build predictive models. sigmaaldrich.com These models can correlate the structural features of this compound and its analogs with their biological activities, guiding the synthesis of more potent compounds.

Prediction of Physicochemical and ADMET Properties : AI/ML models can accurately predict properties such as solubility, lipophilicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows for the early-stage filtering of compounds with unfavorable properties, saving time and resources.

Virtual Screening and Target Identification : Computational methods can screen large libraries of compounds against biological targets to identify potential hits. nih.gov AI can enhance this process by learning from existing data to prioritize compounds that are more likely to be active.

Table 2: Applications of AI and Machine Learning in Compound Design

| AI/ML Application | Description | Relevance to this compound |

| Generative Models | Algorithms that create novel chemical structures. nih.gov | Design of new analogs with improved biological or material properties. |

| QSAR Modeling | Predictive models that link chemical structure to biological activity. sigmaaldrich.com | Guiding the optimization of the this compound scaffold for specific targets. |

| ADMET Prediction | Models that forecast the pharmacokinetic and toxicity profiles of compounds. nih.gov | Early identification of potential liabilities and optimization for better drug-like properties. |

| Virtual Screening | Computational screening of compound libraries against biological targets. nih.gov | Identifying potential biological targets and novel hit compounds based on the quinazoline scaffold. |

| Synthesis Planning | AI tools that can predict and design synthetic routes for molecules. semanticscholar.org | Devising efficient and feasible synthetic pathways for novel analogs. |

The integration of AI and ML will undoubtedly accelerate the exploration of this compound's potential by enabling more targeted and efficient research efforts.

Exploration of Novel Biological Targets and Mechanisms of Action

The quinazoline core is a well-known privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. semanticscholar.org The specific substitution pattern of this compound suggests that it could be a valuable starting point for developing novel therapeutics.

Recent research on structurally related compounds provides insights into potential biological targets:

Anticancer Activity : Many quinazoline derivatives have been developed as anticancer agents. Some target key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. The presence of the phenyl group at the 6-position could influence the binding affinity and selectivity for various kinase targets.

G-Quadruplex Targeting : Novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have been synthesized and evaluated as anticancer agents that target G-quadruplexes, which are non-canonical DNA structures implicated in cancer cell proliferation.

DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of the quinazoline ring is conducive to intercalation with DNA, a mechanism of action for some anticancer drugs.

Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit various enzymes, including dihydrofolate reductase (DHFR), which is a target for cancer chemotherapy.

Table 3: Potential Biological Targets for Quinazoline Derivatives

| Biological Target | Therapeutic Area | Examples of Active Quinazoline Scaffolds |

| EGFR Tyrosine Kinase | Cancer | 4-Anilinoquinazolines. iucr.org |

| G-Quadruplexes | Cancer | 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines. |

| Dihydrofolate Reductase (DHFR) | Cancer | Quinazoline-based antifolates like trimetrexate. |

| Tubulin Polymerization | Cancer | Certain quinazoline derivatives act as tubulin polymerization inhibitors. |

| Vasodilators | Cardiovascular | Quinazoline derivatives like prazosin. |

Future research on this compound should involve comprehensive biological screening against a panel of cancer cell lines and relevant enzymes to elucidate its specific mechanism of action and identify novel therapeutic applications.

Expansion into Underexplored Material Science Applications

While the primary focus for quinazoline derivatives has been in medicinal chemistry, their unique photophysical and electronic properties make them attractive candidates for applications in material science. The rigid, planar, and aromatic nature of the this compound core suggests potential for its use in advanced materials.

Potential, yet underexplored, applications in material science include:

Organic Light-Emitting Diodes (OLEDs) : Nitrogen-containing heterocyclic compounds are often used as building blocks for OLED materials due to their electron-transporting capabilities and potential for high luminescence. The quinazoline scaffold could be functionalized to tune its emission properties for use in display and lighting technologies.

Fluorescent Probes and Sensors : The inherent fluorescence of some aromatic systems can be modulated by the presence of specific analytes. The dichlorophenylquinazoline structure could be modified to create chemosensors for detecting metal ions or other small molecules.

Organic Semiconductors : The extended π-system of the quinazoline ring could facilitate charge transport, making its derivatives potentially useful as organic semiconductors in applications such as organic field-effect transistors (OFETs).

Advanced Polymers : Incorporation of the rigid quinazoline unit into polymer backbones could lead to materials with enhanced thermal stability and specific electronic or optical properties.

The exploration of this compound in material science is a nascent field with significant room for discovery. Future research in this area would involve synthesizing a variety of derivatives and systematically investigating their photophysical, thermal, and electronic properties to unlock their potential in creating next-generation materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dichloro-6-phenylquinazoline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux. For example, analogous quinazoline derivatives are prepared by reacting 2-amino-5-chlorobenzoic acid with POCl₃/PCl₅, followed by coupling with a phenyl group via nucleophilic aromatic substitution . Optimizing stoichiometry (e.g., POCl₃ excess) and reaction time (12–18 hours) improves yield. Solvents like DMSO or DMF enhance solubility during intermediate steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, aromatic protons in the phenyl ring appear as multiplets (δ 7.2–7.8 ppm), while chlorine atoms deshield adjacent carbons (δ 125–140 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 320.02) and fragmentation patterns (e.g., loss of Cl groups) .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX software, which is standard for small-molecule refinement .

Q. How is the preliminary biological activity of this compound assessed in drug discovery?

- Methodology : Screen against target enzymes (e.g., tyrosine kinases) or microbial strains via:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates.

- Antimicrobial Testing : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity indices .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated quinazolines like this compound?

- Methodology :

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers .

Q. How to resolve contradictions in spectroscopic data for structurally similar quinazoline derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers by correlating proton-carbon couplings .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate tautomeric forms .

- Crystallographic Refinement : Use SHELXL to resolve disorder in halogen substituents .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent electronegativity (Cl, F) with inhibitory potency .

Q. How does the substitution pattern on the quinazoline core influence structure-activity relationships (SAR)?

- Methodology :

- Bioisosteric Replacement : Compare 2,4-dichloro derivatives with fluoro analogs to evaluate halogen bonding effects .

- Pharmacophore Mapping : Identify essential features (e.g., planar quinazoline core, chloro groups) using Schrödinger Phase .

- Metabolic Stability : Assess CYP450 inhibition in liver microsomes to guide lead optimization .

Q. What alternative synthetic routes exist for introducing diverse substituents to the quinazoline scaffold?

- Methodology :

- Suzuki Coupling : Attach aryl boronic acids to chlorinated positions under Pd catalysis .

- Nucleophilic Aromatic Substitution : Replace chlorine atoms with amines or alkoxides in polar aprotic solvents .

- Photocatalytic C–H Functionalization : Introduce methyl or phenyl groups via radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.